molecular formula C21H12O B1274024 3-Perylenecarboxaldehyde CAS No. 35438-63-2

3-Perylenecarboxaldehyde

Cat. No. B1274024
CAS RN: 35438-63-2
M. Wt: 280.3 g/mol
InChI Key: IQZOCQOQNWTNOW-UHFFFAOYSA-N
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Description

3-Perylenecarboxaldehyde is a derivative of perylene, which is a polycyclic aromatic hydrocarbon known for its stable structure and unique optical properties. Perylene derivatives, such as 3-Perylenecarboxaldehyde, are of significant interest in the field of organic electronics and photonics due to their strong absorption in the visible spectrum and their ability to act as charge carriers and generators .

Synthesis Analysis

The synthesis of perylene derivatives varies depending on the desired substituents and the properties required for specific applications. For instance, perylene-3,4-dicarboximides can be synthesized by reacting primary amines with perylene tetracarboxylic anhydride, resulting in highly fluorescent and photostable dyes . Additionally, perylene bis(dicarboximides) can be obtained through a one-step synthesis from perylene tetracarboxylic anhydride by partial decarboxylation . The introduction of various substituents, such as alkyl chains or cyanate groups, can be used to modify the electronic and optical properties of the perylene derivatives .

Molecular Structure Analysis

The molecular structure of perylene derivatives is confirmed using techniques such as FT-IR, NMR spectroscopy, and elemental analysis . The introduction of different substituents can influence the energy band structures of the perylene derivatives, as seen in the case of alkyl chain substituted compounds, which exhibit altered HOMO and LUMO energy levels compared to perylene tetracarboxylic dianhydride (PTCDA) . The molecular orbitals, spin density distributions, and geometries of radical cations of perylene derivatives have been studied using EPR, ENDOR spectroscopy, and DFT calculations .

Chemical Reactions Analysis

Perylene derivatives undergo various chemical reactions, including reversible oxidation and reduction, which are essential for their application in organic electronics . The radical anions and cations of these molecules are stable and can form reversibly, which is a desirable property for charge transport materials . The formation of excited singlet and triplet states upon photoexcitation has been studied to understand the photophysics of perylene aggregates, which is crucial for their use in photovoltaic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of perylene derivatives are largely determined by their molecular structure. These compounds exhibit strong fluorescence, with quantum yields varying based on the type of substituent . They are also known for their high electron mobility, solubility in common organic solvents, and the ability to form liquid-crystalline phases, which are advantageous for creating thin films by spin-coating . The three-dimensional structure of certain perylene derivatives contributes to their characteristic properties as n-type organic photovoltaic materials .

Scientific Research Applications

Organic Electronics and Photonics

3-Perylenecarboxaldehyde derivatives, particularly perylene diimides (PDIs), are extensively utilized in organic electronics. Their applications range from organic photovoltaic devices to field-effect transistors. The synthesis and physical properties of PDI derivatives are crucial in enhancing their performance in these applications (Huang, Barlow, & Marder, 2011). Additionally, cyanated perylene derivatives have shown promise in molecular photonics and electronics as charge generators and carriers, owing to their strong oxidant properties and absorption in the visible spectrum (Ahrens, Fuller, & Wasielewski, 2003).

Photovoltaic Materials

The use of perylene derivatives in organic photovoltaics is noteworthy. These compounds serve as n-type organic photovoltaic materials due to their high electron mobility and significant charge transport properties. Their rigid, aromatic core favors π-π intermolecular interactions, which are essential for optoelectronic applications (Kozma & Catellani, 2013).

Drug Delivery Systems

Innovatively, perylene-3-ylmethanol nanoparticles have been developed as multifunctional drug delivery systems. They perform as nanocarriers for drugs, phototriggers for drug release, fluorescent chromophores for cell imaging, and detectors for real-time monitoring of drug release, demonstrating good biocompatibility and efficient photoregulated drug release ability (Jana, Devi, Maiti, & Singh, 2012).

Catalysis

Perylene derivatives have also found applications in catalysis. For instance, aggregates of perylene bisimide derivatives have been used as catalysts in reactions for the synthesis of propargylamines and quinolines via C-H activation. These compounds exhibit excellent catalytic efficiency in these reactions (Kaur, Kumar, & Bhalla, 2015).

Organic Solar Cells

Perylene imides and their derivatives are key n-type semiconductors in organic electronics. They have been applied in various electronic and photonic devices, including organic solar cells. The modification of perylene imides can lead to different optical, electronic, and morphological properties, making them versatile in photovoltaic applications (Li & Wonneberger, 2012).

Safety And Hazards

3-Perylenecarboxaldehyde should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes . The formation of dust and aerosols should be avoided .

properties

IUPAC Name

perylene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12O/c22-12-14-10-11-19-17-8-2-5-13-4-1-7-16(20(13)17)18-9-3-6-15(14)21(18)19/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZOCQOQNWTNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)C=O)C=CC=C5C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395203
Record name 3-Perylenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Perylenecarboxaldehyde

CAS RN

35438-63-2
Record name 3-Perylenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Perylenecarboxaldehyde
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Synthesis routes and methods I

Procedure details

About 22 grams N-methylformanilide is initially dissolved in 40 milliliters o-dichlorobenzene, the vessel containing the above solution partially immersed in a water bath (bath temperature less than 25° C) and 22 grams phosphorous oxychloride introduced into the flask by dropewise addition. About 20 grams of perylene is stirred into the above solution and the resulting mixture heated on a steam bath for twelve hours (temperature of contents of vessel 90°-95° C). The contents of the flask are thereafter poured into a second vessel containing 100 grams sodium acetate dissolved in 250 milliliters water. The organic liquid phase of the mixture is separated from the aqueous phase by steam distillation. Crude aldehyde is thereafter precipitated from aqueous solution and the solids recystalized from acetic acid and from benzene. The solids thus obtained are further extracted in a soxhlet extractor with 30-60 pet ether. The material remaining in the extraction thimble is 3-perylenecarboxaldehyde, mp 230° C; yield 9.5 grams.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
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22 g
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reactant
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20 g
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100 g
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Quantity
250 mL
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Synthesis routes and methods II

Procedure details

A 3 L 3-neck flask fitted with overhead mechanical stirrer, thermometer, condenser, and N2 line was charged with perylene (Aldrich Chemical Co., Milwaukee, WI, 53201, 25 g, 99 mmol) and o-dichlorobenzene (500 mL). The liquid was warmed until all the large chunks of solid dissolved (80° ) and then cooled quickly to give finely divided crystals. After further cooling with a salt-ice bath to 5°, SnCl4 (Aldrich, 98%, 51.2 g, 0.897 mol, 23 mL), was added in one portion. No temperature change occurred. The pot temperature was kept below 5°, and 1,1-dichloromethylmethylether (Aldrich, 14.9 g, 0.13 mol, 11.7 mL) was added dropwise over 1 h. The resulting suspension was warmed slowly to 40° over 2 h and further stirred for 16 h. Considerable HCl gas evolution occurred during the warming and the early part of the reaction at 40°. The reaction mixture was then cooled to 10° and hydrolysed by careful addition of 1 L of cold H2O. After 4 h the layers were separated and the organic layer filtered, dried with anhydrous Na2SO4 (Mallinckrodt Co., 2nd and Mallinckrodt St., St. Louis, MO, 63147, 100 g) and filtered again. The clear yellow solution was passed through a 500 g plug of SiO2 using PhCH3 as the eluting solvent with 500 mL fractions. This chromatography separated unreacted perylene from the aldehyde and a more polar product. Fractions (5 L) containing the aldehyde were combined and the PhCH3 removed. The resulting oily solid was shaken with CH3OH (200 mL) and the orange-brown crystals which formed were collected by filtration to give after drying 23.2 g (83%) of 3-perylenecarbaldehyde mp 223°-233°, (C,H), (lit. mp 236°(darkens >230 °)), N. P. Buu-Hoi and C. T. Long, Recueil 75 1121 (1956).
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
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solvent
Reaction Step One
Name
Quantity
23 mL
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reactant
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Quantity
11.7 mL
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reactant
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Quantity
0 (± 1) mol
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Name
Quantity
1 L
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
J Xiang, S Zhou, J Lin, J Wen, Y Xie… - … Applied Materials & …, 2021 - ACS Publications
… As a proof-of-concept experiment, the aromatic aldehyde of 3-perylenecarboxaldehyde (3-PA), the Tm 3+ /Yb 3+ ion-doped UCNP (Tm-UCNP)-containing isocyanide (Tm-UCNP-NC), …
Number of citations: 8 pubs.acs.org
Y Wang, X Cui, H Gao, R Lu, W Zhou - Spectrochimica Acta Part A …, 2022 - Elsevier
… In this study, the perylene derivative 3-perylenecarboxaldehyde (PlCA) was chosen as the fluorophore, which had not been used to fabricate fluorescent probe before. Met, the ever-…
Number of citations: 5 www.sciencedirect.com
K Yamamura, H Miyake, I Murata - The Journal of Organic …, 1986 - ACS Publications
… Knoevenagel reaction of 3-perylenecarboxaldehyde (3),4 obtained from perylene with … 3-Perylenecarboxaldehyde (3). From 6.16 g (24.4 mmol) of perylene was obtained 6.40 g (94.2 %…
Number of citations: 15 pubs.acs.org
J Cheng, J Shao, Y Ye, Y Zhao, C Huang, L Wang, M Li - Sensors, 2018 - mdpi.com
… 3-perylenecarboxaldehyde) flowing into the device. Since the molecular structure of acetone is much simpler than 3-perylenecarboxaldehyde… is smaller than 3-perylenecarboxaldehyde. …
Number of citations: 4 www.mdpi.com
J Bautista-Gomez, A Usman, M Zhang… - Catalysis Science & …, 2020 - pubs.rsc.org
… We compare its performance to that of a commercially available 3-perylenecarboxaldehyde. We employ Mg-Zr-Cs doped silica (Cs(Zr,Mg)-SiO 2 ) 42 as the heterogeneous catalyst and …
Number of citations: 1 pubs.rsc.org
J Cheng, Y Liu, H Mao, W Zhao, Y Ye, Y Zhao… - …, 2020 - iopscience.iop.org
… with a fluorescent group, 3-perylenecarboxaldehyde (3-PCA, … samples of 0.1 mM fluorescent 3-Perylenecarboxaldehyde in … SERS chip, the 3-Perylenecarboxaldehyde solutions of 1 μM…
Number of citations: 7 iopscience.iop.org
AR Katritzky, Z Yang, JN Lam… - Organic preparations and …, 1998 - Taylor & Francis
… 3-Perylenecarboxaldehyde was prepared by the formylation of perylene with N-methylformanilide and POC1, in o-dichlorobenzene.I0 3-Chloromethylperylene was prepared in a way …
Number of citations: 3 www.tandfonline.com
IR Jeon, N Noma, RFC Claridge, Y Shirota - Polymer journal, 1992 - nature.com
… The phosphorane was reacted with 3-perylenecarboxaldehyde in dry tetrahydrofuran at room temperature for 24 h to give 3-vinylperylene. It was purified twice by silica gel column …
Number of citations: 11 www.nature.com
Y Hua, F Jiang, JV Crivello - Chemistry of materials, 2002 - ACS Publications
… give an additional 2.0 g of 3-perylenecarboxaldehyde, melting point 232−234 C (lit. 236 C). … a low yield of the corresponding 3-perylenecarboxaldehyde. However, this compound was …
Number of citations: 53 pubs.acs.org
ACS Contributing Correspondents - 2023 - ACS Publications
… Analysis of binding events in solution showed that both cages exhibited hierarchical binding and chiral resolution of a variety of molecules, including 3-perylenecarboxaldehyde, α-…
Number of citations: 0 pubs.acs.org

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